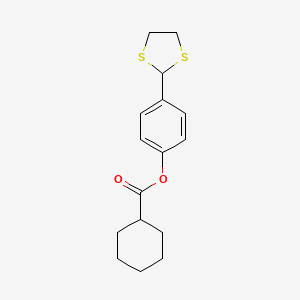

4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate

Description

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2S2/c17-15(12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16-19-10-11-20-16/h6-9,12,16H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZWILAULIEQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3SCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with cyclohexanecarboxylic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the dithiolan ring or the phenyl group.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to modify its structure for specific applications.

2. Biological Studies

- Enzyme Interaction Studies : The structural features of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate make it a candidate for studying enzyme interactions and protein binding. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially altering their function and providing insights into biochemical pathways.

3. Material Science

- Development of New Materials : This compound is utilized in the development of new materials, particularly in the synthesis of polymers and other industrial chemicals. Its unique properties can enhance the performance characteristics of these materials.

Chemical Reactions

This compound can participate in several types of chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the dithiolan ring to sulfoxides or sulfones | Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA) |

| Reduction | Modifies the dithiolan ring or phenyl group | Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) |

| Substitution | Alters the phenyl group through electrophilic or nucleophilic substitution | Halogens (e.g., bromine), nucleophiles (e.g., amines) |

Case Studies and Research Findings

Research has highlighted various aspects of this compound's applications:

- Biological Activity : Studies have indicated that compounds similar to this compound exhibit potent biological activities, including inhibition of enzyme pathways relevant to diseases such as Alzheimer’s .

- Pharmacological Potential : The compound's ability to interact with biological targets suggests potential therapeutic applications. For instance, derivatives have been explored for their effects on acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl and cyclohexanecarboxylate moieties can interact with hydrophobic regions of proteins, influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares functional similarities with other phenyl esters and dithiolane-containing derivatives. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : Halogens (Cl, F) in the imidazole derivative enhance electrophilicity and intermolecular interactions (e.g., C–H···O, π-π stacking) .

- Heterocyclic Hybrids : Pyrimidine-thienyl substituents (e.g., in compounds) introduce planar aromatic systems conducive to π-π interactions, relevant in ligand-receptor binding .

- Steric and Conformational Effects : The cyclohexane ring in the target compound introduces puckering (see Section 2.2), whereas benzoate esters (e.g., in ) adopt planar conformations, affecting solubility and reactivity .

Conformational and Crystallographic Analysis

The 1,3-dithiolane ring and cyclohexane moiety influence molecular geometry:

- Puckering Parameters : Cyclohexane rings in similar esters (e.g., ) exhibit screw-boat conformations with Cremer-Pople parameters (Q = 0.355–0.434 Å, θ = 63–65°) . For the dithiolane-containing compound in , the 1,3-dithiolane ring shows disorder (occupancy ratio 0.85:0.15), likely due to sulfur’s stereoelectronic flexibility .

- Intermolecular Interactions :

Stability and Functional Performance

Biological Activity

Overview of 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate

This compound is a chemical compound that features a dithiolane moiety, which is known for its potential biological activities. The presence of a cyclohexanecarboxylate group may contribute to its pharmacological properties. Compounds with similar structures have been investigated for various biological activities, including antimicrobial, anticancer, and antioxidant effects.

Antioxidant Activity

Compounds containing dithiolane structures often exhibit significant antioxidant properties. This activity is primarily attributed to the ability of dithiols to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that such compounds can protect cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research into similar phenyl and dithiolane derivatives has indicated potential antimicrobial effects against various pathogens. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. For instance, studies have demonstrated that certain dithiolane-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

There is emerging evidence that dithiolane derivatives may possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that some derivatives can inhibit tumor cell proliferation and migration.

Case Studies

- Antioxidant Study : A study published in a peer-reviewed journal evaluated the antioxidant capacity of several dithiolane derivatives using DPPH and ABTS assays. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the micromolar range, suggesting strong antioxidant activity.

- Antimicrobial Evaluation : A case study assessed the antimicrobial efficacy of a series of phenyl dithiolane derivatives against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL.

- Anticancer Mechanism : In vitro experiments on human breast cancer cell lines revealed that certain dithiolane derivatives could induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Q & A

Q. What are the key synthetic methodologies for preparing 4-(1,3-Dithiolan-2-yl)phenyl cyclohexanecarboxylate, and how do reaction conditions influence stereochemical outcomes?

Q. How can X-ray crystallography and NMR spectroscopy resolve conformational ambiguities in the cyclohexane ring system?

X-ray crystallography provides definitive evidence of ring puckering (e.g., twist, half-chair, or envelope conformations) and substituent orientations. For instance, steric clashes between ethoxycarbonyl and aryl groups in similar compounds enforce twist conformations, with dihedral angles up to 75.98° between aromatic rings . NMR coupling constants (e.g., ) and NOESY data complement crystallographic findings by revealing dynamic equilibria in solution .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, MD simulations) are effective for predicting binding interactions of this compound with biological targets?

Density Functional Theory (DFT) optimizes molecular geometries and calculates electrostatic potentials, which guide docking studies. Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess stability in binding pockets, with RMSD and hydrogen-bond occupancy metrics validating interactions. For example, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was analyzed using AutoDock Vina, revealing binding affinities correlated with experimental IC values .

Q. How do structural disorder and polymorphism in crystalline forms impact the interpretation of physicochemical properties?

Crystal disorder, as seen in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, leads to split occupancies (e.g., 68.4% vs. 31.6%) for substituents, complicating electron density maps. Polymorphs may exhibit varying solubility or stability due to differences in hydrogen-bond networks (e.g., C–H···O vs. π-π stacking) . Rietveld refinement and DSC/TGA are critical for characterizing such variations .

Q. What experimental and computational approaches reconcile contradictions in reported bioactivity data for structurally similar compounds?

Discrepancies in bioactivity often arise from divergent assay conditions (e.g., cell lines, solvent systems). Meta-analyses combining SAR studies and free-energy perturbation (FEP) calculations can identify critical substituents (e.g., electron-withdrawing groups on aryl rings) that modulate activity. For example, cyclohexenone derivatives with 4-fluorophenyl groups showed enhanced enzyme inhibition compared to chlorophenyl analogs .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on the metabolic stability of dithiolane-containing compounds?

LC-MS/MS profiling in hepatocyte models identifies metabolic hotspots (e.g., dithiolane ring oxidation). Conflicting data may stem from species-specific cytochrome P450 isoform activity. Computational ADMET predictors (e.g., SwissADME) prioritize metabolites for experimental validation .

Q. What strategies validate the proposed mechanism of action in enzyme inhibition studies?

Kinetic assays (e.g., Michaelis-Menten plots with varying inhibitor concentrations) differentiate competitive vs. non-competitive inhibition. Fluorescence quenching or SPR biosensors quantify binding constants (), while site-directed mutagenesis confirms key residues in the active site .

Methodological Recommendations

Q. What crystallization techniques optimize single-crystal growth for X-ray analysis of hydrophobic cyclohexane derivatives?

Slow vapor diffusion (e.g., ethanol/water mixtures) or temperature-gradient methods reduce nucleation rates. Seeding with microcrystals and annealing (e.g., 5°C cycles) improve crystal quality. For highly hydrophobic compounds, co-crystallization with surfactants (e.g., CTAB) enhances solubility .

Q. How can researchers design robust SAR studies for dithiolane-cyclohexane hybrids?

Modular synthesis routes (e.g., Suzuki coupling for aryl diversification) enable systematic variation. QSAR models using descriptors like logP, polar surface area, and H-bond donors predict bioactivity trends. Orthogonal assays (e.g., enzymatic vs. cellular) validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.